2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Description
2-(2-(Indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound featuring a fused triazolopyrimidinone core with a 4-methoxyphenyl group at position 7, a methyl group at position 5, and a 2-(indolin-1-yl)-2-oxoethyl side chain at position 2. This structure combines pharmacologically relevant motifs: the triazolopyrimidinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects , while the indolinone moiety is linked to antitumor and anti-inflammatory properties . The 4-methoxyphenyl substituent may enhance metabolic stability and binding affinity through hydrophobic interactions .
Synthesis of this compound involves condensation reactions between triazole-carbohydrazide precursors and indoline derivatives under reflux conditions, as evidenced by analogous protocols . Structural characterization typically employs NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and substituent orientation.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-24-19(16-7-9-18(31-2)10-8-16)13-21-25-27(23(30)28(15)21)14-22(29)26-12-11-17-5-3-4-6-20(17)26/h3-10,13H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAIRRLXIZOIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCC4=CC=CC=C43)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a notable member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of indoline derivatives with triazolo-pyrimidine frameworks. The detailed synthetic route can be summarized as follows:
- Formation of Indolin Derivative : Indoline is reacted with appropriate aldehydes to form the 2-oxoethyl side chain.
- Triazole Formation : The introduction of the triazole ring is achieved through cyclization reactions involving hydrazine derivatives.
- Final Coupling : The methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions.
Biological Activity
The biological activity of the compound has been evaluated in various studies, focusing on its potential as an inhibitor in several biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor:
- Protease Inhibition : It was found to inhibit proteases that are crucial in viral replication processes, particularly SARS-CoV proteases. The inhibition constant (Ki) values were determined to be in the low micromolar range (around 0.5 µM), indicating potent inhibitory action .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
Study on Cancer Cell Lines :
- Researchers evaluated its effects on MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Results showed a dose-dependent decrease in cell viability with significant apoptosis observed through flow cytometry analysis.
-
SARS-CoV Protease Study :
- A detailed kinetic study was conducted using fluorometric assays to determine the inhibitory effects on SARS-CoV 3CL protease.
- The compound exhibited a competitive inhibition pattern with significant binding affinity confirmed through molecular docking studies.
Data Tables
| Biological Activity | IC50/Ki Values | Cell Lines/Targets |
|---|---|---|
| Cell Proliferation Inhibition | 10 - 30 µM | MCF-7, A549 |
| Protease Inhibition | ~0.5 µM | SARS-CoV 3CL protease |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound and S1-TP/S2-TP enhances electrochemical stability compared to chlorophenyl analogues . However, chlorophenyl derivatives (e.g., Compound 19b) exhibit stronger anticancer activity, likely due to improved electrophilicity .
- Side Chain Diversity: The indolinone-oxoethyl side chain in the target compound distinguishes it from morpholine/piperidine derivatives (S2-TP/S3-TP), which prioritize solubility over target specificity .
- Activity vs. Selectivity: Dimethylaminomethyl-substituted triazolopyrimidines () show nanomolar inhibition of parasitic enzymes but may lack selectivity for human targets compared to the indolinone-containing compound .
Key Observations :
- The target compound’s synthesis mirrors triazolopyrimidinone protocols but requires precise control to avoid isomerization, a common issue in fused heterocycles .
- Chloromethyl derivatives (S1-TP) suffer from low yields (11%) due to competing side reactions, whereas the indolinone side chain may improve reactivity through hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
